molecular formula C12H22O2 B153647 Methyl undec-10-enoate CAS No. 111-81-9

Methyl undec-10-enoate

Cat. No. B153647
CAS RN: 111-81-9
M. Wt: 198.3 g/mol
InChI Key: KISVAASFGZJBCY-UHFFFAOYSA-N
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Patent
US08940923B2

Procedure details

This example illustrates the synthesis of the C20 diacid starting from ricinoleic acid. During the first stage, methyl ricinoleate is subjected to a pyrolysis at a temperature of 550° C. to form methyl 10-undecenoate, which is converted to the acid form by hydrolysis. In the second homometathesis stage, use is made of the ruthenium complex (3) catalyst described in the publication by Stefan Randl et al., Synlett (2001), 10, 430, which is very stable and does not decompose when it is exposed to air or to water. The homometathesis reaction is carried out in CH2Cl2, at a 0.15M 10-undecenoic acid concentration, at a temperature of 30° C. and for 2 hours with a catalyst concentration of 0.5 mol %. The yields are determined by chromatographic analysis. The yield of diacid HOOC—(CH2)8—CH═CH—(CH2)8—COOH is 67 mol %. This product can be hydrogenated according to a conventional process with a yield of 100%.
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O.[C:22]([O:42][CH3:43])(=[O:41])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]/[CH:30]=[CH:31]\[CH2:32][C@@H](CCCCCC)O>>[C:22]([O:42][CH3:43])(=[O:41])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH:31]=[CH2:32]

Inputs

Step One
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C[C@H](O)CCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C[C@H](O)CCCCCC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to a pyrolysis at a temperature of 550° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.